molecular formula C8H8BrN B135996 5-Bromoindoline CAS No. 22190-33-6

5-Bromoindoline

Cat. No.: B135996
CAS No.: 22190-33-6
M. Wt: 198.06 g/mol
InChI Key: QEDCHCLHHGGYBT-UHFFFAOYSA-N
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Description

5-Bromoindoline is an organic compound with the molecular formula C8H8BrN It is a derivative of indoline, where a bromine atom is substituted at the 5th position of the indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromoindoline can be synthesized through several methods. One common approach involves the bromination of indoline. This process typically uses bromine or other brominating agents under controlled conditions to ensure selective substitution at the 5th position . Another method involves the hydrogenation of indole to indoline, followed by bromination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. For instance, indoline can be subjected to acetylation, followed by bromination and subsequent deacetylation to produce this compound .

Comparison with Similar Compounds

Uniqueness: 5-Bromoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDCHCLHHGGYBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392231
Record name 5-Bromoindoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22190-33-6
Record name 5-Bromoindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromoindoline
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Synthesis routes and methods I

Procedure details

Gall et al. [J. Org. Chem., Vol. 20 (1955), p. 1538] describes the direct bromination of 1-acetyl-indoline in glacial acetic acid with bromine followed by saponification to obtain 5-bromo-indoline in 85% yield but attempts to repeat the process with chlorine results in only about a 45% yield of 5-chloro-1-acetyl-indoline. The latter result is not surprising in view of references such as Thesing et al. [Chem. Ber., Vol. 95 (1962), p. 2205], German Pat. No. 1,123,668, British Pat. No. 919,864 and the Chemistry of Heterocyclic Compounds, Vol. 25, Indoles, part II, Wiley Interscience, New York, London, Sidney, Toronto, 1972 p. 129 which teach that the reaction of N-acetylated-indoline-2-sulfonates in glacical acetic acid with chlorine, hypochlorous acid or alkali metal hypochlorites results in a variety of chlorinated products including 5- and 7-chloro compounds. Japanese Patent Application Ser. No. P 69-27967 (1969) teaches that these difficulties may be avoided by reacting 1-acetyl-indoline with N-chlorosuccinimide in carbon tetrachloride.
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85%

Synthesis routes and methods II

Procedure details

5-Bromoindole (0.7 g, 3.6 mmol) was treated with sodium cyanoborohydride as in the method of Description 10 to yield the title compound (0.5 g, 71%).
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Synthesis routes and methods III

Procedure details

A mixture of crude 1-(5-bromo-2,3-dihydro-indol-1-yl)-ethanone (100 g, 0.34 mol) in HCl (20%, 1200 mL) was heated at reflux for 6 h. The mixture was basified with Na2CO3 to pH 8.5-10 and then extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give 5-bromo-2,3-dihydro-1H-indole (37 g, 55%).
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1200 mL
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Synthesis routes and methods IV

Procedure details

To 5-Bromo-1H-indole (2.5 g, 12.82 mmol) in acetic acid (10.0 mL), NaCNBH3 (2.38 g, 38.46 mmol) was added portion wise at 10° C. over the period of 20 min. After that the reaction mixture was stirred at ambient temperature for 3 h. The reaction mixture was diluted with water and extracted with diethyl ether. The organic layer was washed with saturated NaHCO3, water and brine solution. The combined ether layer was dried over anhydrous Na2SO4 and concentrated under reduced pressure to afford title compound as a pale yellow semi-solid (1.8 g, 71%).
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromoindoline
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5-Bromoindoline
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5-Bromoindoline
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Customer
Q & A

Q1: What is the structural characterization of 5-Bromoindoline?

A1: While a comprehensive spectroscopic analysis of this compound itself isn't available in the provided research, we can deduce some information. Its molecular formula is C8H8BrN. Many of the papers focus on derivatives, like this compound-2,3-dione (C8H6BrNO2), which is often studied for its crystal structure and interactions. [, , ] For specific spectroscopic data on derivatives like 5-bromoindole and this compound, refer to specialized publications. []

Q2: What are the applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. Research highlights its use in the synthesis of bromoindole alkaloids, like those found in the marine algae Laurencia brongniartii. [] The bromine atom at the 5-position allows for further functionalization through various coupling reactions, making it a valuable intermediate for creating complex molecules.

Q3: Is there information on the environmental impact of this compound?

A3: The provided research primarily focuses on the chemical synthesis and structural properties of this compound and its derivatives. Consequently, there's limited information regarding its environmental impact, degradation pathways, or ecotoxicological effects. Further studies are required to evaluate its potential environmental risks and develop appropriate waste management strategies.

Q4: What analytical techniques are used to characterize this compound and its derivatives?

A6: Researchers employ various analytical methods to characterize this compound and its derivatives. X-ray crystallography is commonly used to determine crystal structures and understand intermolecular interactions. [, , ] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are likely employed for structural elucidation and purity assessment, although specific data from these techniques wasn't presented in the provided research abstracts.

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